9-Azabicyclo[6.2.0]decane
Description
Historical Context of Azabicyclic Systems in Organic Chemistry
Azabicyclic frameworks are prevalent in a vast array of natural products, particularly alkaloids, which have been a source of medicinally valuable compounds for centuries. The structural rigidity and three-dimensional complexity of azabicyclic systems have made them attractive targets for synthetic chemists. ontosight.aiontosight.ai This has led to the development of numerous synthetic strategies aimed at their construction. researchgate.net
Historically, the synthesis of these systems has driven innovation in organic chemistry, including the development of powerful reactions like cycloadditions and radical rearrangements. researchgate.net The inherent strain and specific stereochemistry of these bicyclic structures present unique synthetic challenges, and overcoming them has led to a deeper understanding of reaction mechanisms and molecular behavior. The incorporation of a nitrogen atom imparts basicity and allows for a wide range of chemical modifications, making azabicyclic compounds versatile building blocks in drug discovery and development. smolecule.commontclair.eduresearchgate.net
Significance of the Bicyclo[6.2.0]decane Scaffold in Synthetic Chemistry
The bicyclo[6.2.0]decane scaffold, a fused ring system consisting of a cyclooctane (B165968) ring and a cyclobutane (B1203170) ring, is a notable structural motif in both natural and synthetic compounds. Its unique topology allows for the creation of complex, three-dimensional molecules from simpler precursors. This framework serves as a crucial building block in organic synthesis, providing a rigid and well-defined core that can be further functionalized.
The strain inherent in the four-membered ring of the bicyclo[6.2.0]decane system can be harnessed for various chemical transformations. Furthermore, natural products and synthetic molecules containing this scaffold have demonstrated a range of biological activities, underscoring its importance in medicinal chemistry. rsc.org Research into the synthesis of bicyclo[6.2.0]decane derivatives continues to be an active area, with applications in materials science, such as the development of functional hydrogels. hoghimwei.com
Overview of Academic Research Trajectories for 9-Azabicyclo[6.2.0]decane
Research specifically targeting this compound and its derivatives has explored several key areas. A significant focus has been on the synthesis of functionalized analogues, particularly those with potential biological activity.
One prominent research trajectory involves the synthesis of enantiomerically pure derivatives of 9-azabicyclo[6.2.0]decan-10-one. These compounds are valuable as chiral building blocks for more complex molecules. For instance, enantiomers of 9-azabicyclo[6.2.0]dec-4-en-10-one are considered potential key intermediates in the synthesis of anatoxin-a, a potent neurotoxin. nih.govresearchgate.net Efficient enzymatic resolution methods, such as lipase-catalyzed asymmetric acylation, have been developed to obtain these enantiomerically enriched β-lactams. nih.govresearchgate.netresearchgate.net
The synthesis of other derivatives, such as cis-9-azabicyclo[6.2.0]dec-6-en-10-one, has also been reported, providing precursors for further chemical transformations, including the synthesis of hydroxylated β-aminocyclooctanecarboxylic acid derivatives. beilstein-journals.org The parent compound, this compound, is commercially available, facilitating its use as a scaffold in various research endeavors. sigmaaldrich.combiosynth.com
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H17N |
| Molecular Weight | 139.24 g/mol |
| IUPAC Name | This compound |
| CAS Number | 7489-52-3 |
| Canonical SMILES | C1CCCC2C(CC1)CN2 |
| InChI Key | LWKCFWMJXFWVDW-UHFFFAOYSA-N |
| Topological Polar Surface Area | 12 Ų |
| Heavy Atom Count | 10 |
| Complexity | 111 |
Data sourced from PubChem CID 66350535. nih.gov
Summary of Research on this compound Derivatives
| Derivative | Research Focus | Key Findings |
| (1R,8S)- and (1S,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one | Intermediate for Anatoxin-a Synthesis | Efficient enzymatic resolution developed for preparing enantiomerically pure forms. nih.govresearchgate.net |
| (±)-9-Azabicyclo[6.2.0]dec-6-en-10-one | Synthesis of Amino Acids | Utilized in the synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid. beilstein-journals.org |
| N-hydroxymethyl-9-azabicyclo[6.2.0]dec-4-en-10-one | Enzymatic Resolution | Successful resolution via lipase-catalyzed asymmetric acylation. researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
9-azabicyclo[6.2.0]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-4-6-9-8(5-3-1)7-10-9/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKCFWMJXFWVDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2C(CC1)CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 9 Azabicyclo 6.2.0 Decane and Its Derivatives
De Novo Synthetic Approaches to the 9-Azabicyclo[6.2.0]decane Core
The construction of the this compound skeleton from acyclic or monocyclic precursors requires sophisticated synthetic strategies. These de novo approaches are critical for accessing novel derivatives with diverse functionalities.
Cycloaddition Reactions in Azabicyclo[6.2.0]decane Formation
Cycloaddition reactions are powerful tools for the construction of the bicyclo[6.2.0]decane core. A key strategy involves the [2+2] cycloaddition between a cyclooctene (B146475) derivative and a suitable ketene (B1206846) or alkyne synthon. A notable example is the synthesis of 9-azabicyclo[6.2.0]dec-4-en-10-one, a nitrogen-containing analogue of the bicyclo[6.2.0]decane system. This is achieved through the cycloaddition of chlorosulfonyl isocyanate (CSI) with cis,cis-1,3-cyclooctadiene . This reaction demonstrates the utility of cycloaddition reactions in forming the fundamental bicyclic framework.
Transition metal catalysis can also facilitate formal [2+2] cycloadditions. For instance, a gold-catalyzed reaction of an alkyne with (Z)-cyclooctene yields a bicyclo[6.2.0]dec-9-ene derivative as the major product . The choice of ligands, such as triphenylphosphine (B44618) or N-heterocyclic carbenes, can significantly influence the efficiency of these cycloadditions .
Ring-Closing Metathesis Strategies for Bicyclic Azadecane Systems
Ring-closing metathesis (RCM) has emerged as a robust method for the synthesis of various cyclic and bicyclic systems, including nitrogen heterocycles. The power of RCM lies in its functional group tolerance and its ability to form rings of various sizes, from five-membered up to 30-membered macrocycles organic-chemistry.org. The reaction is driven by the formation of a stable, volatile byproduct, typically ethylene, when terminal olefins are used as substrates organic-chemistry.org.
While specific examples of the application of RCM for the direct synthesis of the this compound core are not prevalent in the literature, the strategy holds significant potential. A hypothetical retrosynthetic analysis would involve a suitably functionalized cyclooctene precursor bearing two pendant vinyl groups. The choice of catalyst is crucial, with modern ruthenium-based catalysts, such as the Grubbs second-generation catalysts, being highly versatile and effective for a wide range of substrates organic-chemistry.org. The success of RCM in synthesizing other complex azabicyclic structures suggests its applicability to the this compound system, provided a suitable diene precursor can be accessed.
Photochemical Routes to this compound Derivatives
Photochemical reactions, particularly [2+2] photocycloadditions, are highly effective for the synthesis of cyclobutane-containing molecules, which is a key feature of the this compound skeleton . A significant advancement in this area is the stereocontrolled copper(I)-catalyzed intramolecular [2+2] photocycloaddition. This methodology has been successfully employed in the synthesis of a functionalized tricyclo[6.2.0.02,6]decane ring system, which contains the bicyclo[6.2.0] core ias.ac.in. This approach involves the irradiation of a 1,6-diene to form a substituted bicyclo[3.2.0]heptane derivative, showcasing the power of photochemistry to construct fused ring systems ias.ac.in. The principles of this methodology could be adapted for the synthesis of this compound derivatives from appropriate acyclic or macrocyclic precursors.
Multi-Component Reactions for Skeletal Construction
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product that incorporates most or all of the atoms of the starting materials tcichemicals.comrug.nl. This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity tcichemicals.com.
While the direct application of MCRs to the synthesis of the this compound core is not well-documented, the principles of MCRs suggest potential pathways. For example, a convergent approach could be envisioned where components contributing to the eight-membered ring and the four-membered lactam ring are brought together in a single pot. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are well-known for their ability to construct complex, peptide-like structures and could potentially be adapted to form the β-lactam portion of the target molecule in a multi-component fashion. The development of novel MCRs remains an active area of research, and the future may hold a tailored MCR for the efficient assembly of the this compound skeleton.
Stereoselective and Enantioselective Synthesis
The biological activity of many compounds is highly dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective methods for the synthesis of this compound derivatives is of paramount importance.
Enzymatic Resolutions in Bicyclic β-Lactam Synthesis
Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds. In the context of this compound synthesis, lipases have proven to be effective biocatalysts for the resolution of key intermediates. Specifically, the kinetic resolution of (±)-9-azabicyclo[6.2.0]dec-4-en-10-one has been achieved through enantioselective ring opening catalyzed by a lipolase scispace.com.
Further studies have demonstrated the gram-scale resolution of related compounds. For example, the hydrolysis of racemic N-hydroxymethyl-9-azabicyclo[6.2.0]dec-6-en-10-one using Candida antarctica lipase (B570770) B (CAL-B) provides the corresponding amino acid and the unreacted enantiomerically enriched N-hydroxymethyl lactam mdpi.com. Similarly, lipase PSIM-catalyzed acylation of the same racemic N-hydroxymethyl lactam with vinyl butyrate (B1204436) allows for the separation of the enantiomers mdpi.com.
| Substrate | Enzyme | Reaction Type | Product 1 | Product 2 | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| (±)-9-Azabicyclo[6.2.0]dec-6-en-10-one | CAL-B | Hydrolysis | (1S,8R)-9-Azabicyclo[6.2.0]dec-6-en-10-one | Corresponding β-amino acid | 99% |
| (±)-N-hydroxymethyl-9-azabicyclo[6.2.0]dec-6-en-10-one | Lipase PSIM | Acylation | Enantiomerically enriched acetate | Unreacted (1S,8R)-alcohol | >98% |
| (±)-N-hydroxymethyl-9-azabicyclo[6.2.0]dec-4-en-10-one | CAL-B | Hydrolysis | (1S,8R)-N-hydroxymethyl-9-azabicyclo[6.2.0]dec-4-en-10-one | Corresponding β-amino acid | 95% |
Asymmetric Catalysis in this compound Analogues
Asymmetric catalysis is a cornerstone for the generation of enantiomerically pure compounds, and its application to the this compound framework has been effectively demonstrated through enzymatic kinetic resolution. A notable example involves the resolution of racemic N-hydroxymethyl-9-azabicyclo[6.2.0]dec-4-en-10-one. sci-hub.se This process utilizes a lipase to selectively acylate one enantiomer, allowing for the separation of the fast-reacting enantiomer (as the ester) from the slow-reacting one (as the unreacted alcohol). sci-hub.se
Researchers have systematically investigated various lipases and reaction conditions to optimize this resolution. Lipase PS (from Burkholderia cepacia) has proven to be particularly effective. sci-hub.se When employing vinyl butyrate as the acyl donor in di-iso-propyl ether at -15°C, a high enantioselectivity (E=94) was achieved. sci-hub.se This selective acylation occurs at the primary hydroxyl group of the (S)-stereogenic center, yielding the (1R,8S)-configured ester and leaving the unreacted (1S,8R)-configured alcohol, both with high enantiomeric excess (e.e. >92%). sci-hub.se Subsequent treatment of the separated ester and alcohol with ammonium (B1175870) hydroxide (B78521) in methanol (B129727) affords the corresponding enantiomerically pure β-lactams, (1R,8S)- and (1S,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one. sci-hub.se
The efficiency of this lipase-catalyzed resolution is detailed in the following table:
| Substrate | Enzyme | Acyl Donor | Solvent | Temp (°C) | Result | Enantiomeric Excess (e.e.) |
| (±)-N-hydroxymethyl-9-azabicyclo[6.2.0]dec-4-en-10-one | Lipase PS | Vinyl butyrate | Di-iso-propyl ether | -15 | Resolved ester and alcohol | ≥92% |
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct a diastereoselective transformation. wikipedia.org After the desired stereochemistry is set, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org This strategy is a powerful and reliable method for controlling stereochemistry in complex syntheses.
While specific applications of chiral auxiliaries for the de novo asymmetric synthesis of the core this compound ring are not extensively detailed in the reviewed literature, the principles can be applied. For instance, a chiral auxiliary, such as a cysteine-derived oxazolidinone, could be attached to a precursor molecule. nih.gov These auxiliaries provide a rigid chiral environment that biases the approach of reagents to one face of the molecule during key bond-forming reactions. wikipedia.orgnih.gov A hypothetical approach could involve attaching a chiral auxiliary to a cyclooctene precursor to direct the stereochemical outcome of the [2+2] cycloaddition or an intramolecular cyclization step that forms the fused four-membered ring. Following the key diastereoselective reaction, the auxiliary would be cleaved to yield the desired enantiomerically pure this compound derivative.
Diastereoselective Transformations Leading to Azabicyclo[6.2.0]decane Enantiomers
The enzymatic kinetic resolution of (±)-N-hydroxymethyl-9-azabicyclo[6.2.0]dec-4-en-10-one is a prime example of a diastereoselective transformation. sci-hub.se In this reaction, the chiral environment of the lipase's active site differentiates between the two enantiomers of the racemic substrate. This differentiation results in two competing reaction pathways with diastereomeric transition states, one for each enantiomer.
The enzyme, Lipase PS, preferentially binds and acylates the enantiomer with the (1R,8S)-configuration at a much faster rate than the (1S,8R)-enantiomer. sci-hub.se This selective catalysis leads to the formation of the acylated product from one enantiomer while leaving the other largely unreacted. sci-hub.se The resulting products—an enantiomerically enriched ester and the corresponding unreacted alcohol—are diastereomeric in their relationship to the enzyme's active site during the reaction but are easily separated as distinct enantiomeric compounds. This method provides an effective pathway to access both enantiomers of the this compound framework with high optical purity. sci-hub.se
Synthesis of Key Intermediates and Functionalized Derivatives
Preparation of 9-Azabicyclo[6.2.0]decan-10-one
The synthesis of the this compound core often begins with the construction of an unsaturated analogue, which can be subsequently reduced. The prevalent method for creating the bicyclic β-lactam structure is the [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) to a cyclooctadiene. sci-hub.semdpi.com
Specifically, racemic 9-azabicyclo[6.2.0]dec-4-en-10-one is prepared from 1,5-cyclooctadiene (B75094) and CSI. sci-hub.se A similar reaction using 1,3-cyclooctadiene (B162279) yields the isomeric 9-azabicyclo[6.2.0]dec-6-en-10-one. mdpi.com The reaction proceeds by adding a solution of CSI in dichloromethane (B109758) to the cyclooctadiene at 0 °C. After stirring, the resulting intermediate is added to an aqueous solution of sodium sulfite (B76179) and potassium carbonate to hydrolyze the N-sulfonyl group, affording the desired β-lactam. mdpi.com The saturated bicyclic compound, 9-azabicyclo[6.2.0]decan-10-one, can then be obtained through catalytic hydrogenation of the unsaturated precursor, which reduces the double bond within the eight-membered ring. sci-hub.se
Synthesis of N-Hydroxymethyl and Other N-Substituted Derivatives
The nitrogen atom of the β-lactam in the this compound system is a key site for functionalization. N-substituted derivatives are crucial intermediates, particularly for enabling processes like enzymatic resolution.
The synthesis of N-hydroxymethyl-9-azabicyclo[6.2.0]dec-4-en-10-one is achieved through the reaction of the parent lactam with paraformaldehyde. sci-hub.se This reaction serves as a straightforward method to introduce a hydroxymethyl group onto the lactam nitrogen, providing the necessary handle for the lipase-catalyzed asymmetric acylation discussed previously. sci-hub.se Other N-substituted derivatives can be prepared through various standard N-functionalization reactions, allowing for the modulation of the compound's properties or the introduction of other functional groups for further synthetic transformations.
Introduction of Alkene Moieties within the Bicyclic Framework
The introduction of unsaturation within the this compound framework is typically accomplished during the initial ring-forming step rather than by subsequent elimination reactions. The use of a diene as a starting material is the most direct approach.
The synthesis of 9-azabicyclo[6.2.0]dec-4-en-10-one relies on the [2+2] cycloaddition between chlorosulfonyl isocyanate and 1,5-cyclooctadiene. sci-hub.se This reaction is highly effective for constructing the fused bicyclic system. The CSI reacts with one of the double bonds in the cyclooctadiene to form the four-membered azetidinone (β-lactam) ring, while the second double bond of the diene remains intact in the final product. sci-hub.se This strategy efficiently establishes the core structure while concurrently installing the alkene moiety at a defined position within the eight-membered ring, yielding a versatile intermediate for further functionalization or for use in total synthesis. researchgate.nethakkari.edu.tr
Derivatization for Pharmacological Probing
The pharmacological potential of the this compound scaffold is unlocked through systematic derivatization, allowing for the exploration of structure-activity relationships (SAR). A key precursor for many derivatives is 9-azabicyclo[6.2.0]dec-4-en-10-one, which can be synthesized via a [2+2] cycloaddition of chlorosulfonyl isocyanate with 1,5-cyclooctadiene. sci-hub.se This intermediate provides multiple handles for chemical modification.
A common initial derivatization step is N-hydroxymethylation of the lactam nitrogen. This transformation not only introduces a new functional group but also provides a crucial anchor for enzymatic resolution. Lipase-catalyzed asymmetric acylation of the N-hydroxymethyl group allows for the separation of enantiomers, which is often critical for understanding the stereospecific interactions with biological targets. sci-hub.se
Further derivatization strategies focus on modifications at several key positions:
The Lactam Ring: The β-lactam ring is susceptible to ring-opening reactions, providing access to a variety of acyclic and macrocyclic structures with potential pharmacological activity.
The Nitrogen Atom: The nitrogen atom can be functionalized with a range of substituents to modulate the compound's polarity, basicity, and steric profile, all of which can influence its interaction with biological targets.
The Eight-Membered Ring: The double bond in the unsaturated precursor can be subjected to various transformations, such as hydrogenation, epoxidation, and dihydroxylation, to introduce new stereocenters and functional groups.
One of the notable applications of these derivatives is in the synthesis of anatoxin-a analogues. mdpi.com Anatoxin-a is a potent agonist of nicotinic acetylcholine (B1216132) receptors, and its analogues are valuable tools for studying these receptors. The this compound core can be elaborated to mimic the bicyclic structure of anatoxin-a.
While the primary focus has been on neuroscience targets, the general principles of derivatization can be applied to explore other therapeutic areas. For instance, related azabicyclo systems have been investigated as sigma receptor ligands, suggesting that derivatives of this compound could also be screened for activity at these receptors. nih.govsemanticscholar.org
Below is a table summarizing key derivatives and their potential pharmacological relevance:
| Compound/Derivative | Method of Derivatization | Potential Pharmacological Probe |
| (1R,8S)- and (1S,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one | Enzymatic resolution of the N-hydroxymethylated precursor. sci-hub.se | Chiral building blocks for stereospecific ligands. |
| N-Substituted 9-azabicyclo[6.2.0]decanes | Alkylation or acylation of the nitrogen atom. | Modulation of activity at receptors and enzymes. |
| Ring-opened derivatives | Nucleophilic attack on the lactam carbonyl. nih.gov | Exploration of novel pharmacophores. |
| Saturated 9-azabicyclo[6.2.0]decan-10-one | Catalytic hydrogenation of the unsaturated precursor. | Investigation of the role of unsaturation in biological activity. |
| Anatoxin-a Analogs | Multi-step synthesis starting from the resolved bicyclic lactam. mdpi.com | Probes for nicotinic acetylcholine receptors. |
Process Development and Upscaling Considerations for Academic Research
Translating a promising synthetic route from a small-scale laboratory experiment to a larger, more practical scale for extensive pharmacological studies presents a unique set of challenges within an academic research setting. The synthesis of the this compound core, often relying on a [2+2] cycloaddition, requires careful consideration of several factors for successful scale-up.
Key Synthetic Step: [2+2] Cycloaddition
The formation of the bicyclo[6.2.0]decane framework is frequently achieved through a cycloaddition reaction. While photochemical [2+2] cycloadditions are a powerful tool for constructing such strained ring systems, their scale-up can be problematic. rsc.orgdtu.dk Challenges include:
Light Penetration: Ensuring uniform irradiation of the reaction mixture becomes increasingly difficult as the reaction volume and concentration increase.
Heat Management: Photochemical reactors can generate significant heat, which may lead to side reactions or degradation of products.
Specialized Equipment: Large-scale photochemical reactors can be expensive and not readily available in all academic laboratories.
An alternative to photochemical methods is the use of thermal [2+2] cycloadditions, often mediated by transition metals. However, the cost and toxicity of some catalysts, as well as the need for stringent reaction conditions, can be limiting factors for academic scale-up.
The cycloaddition of chlorosulfonyl isocyanate to cyclooctadiene to form the unsaturated lactam precursor is a non-photochemical route that has been successfully employed. sci-hub.se When considering the scale-up of this reaction, the following points are crucial:
Reagent Addition: The highly reactive nature of chlorosulfonyl isocyanate necessitates slow, controlled addition at low temperatures to manage the exothermicity of the reaction and minimize the formation of byproducts.
Work-up and Purification: The work-up procedure involves the careful quenching of the reaction mixture. Subsequent purification of the bicyclic lactam on a larger scale may require column chromatography, which can be time-consuming and solvent-intensive. Crystallization, if feasible, would be a more efficient purification method for larger quantities.
General Upscaling Considerations for Academic Labs:
Solvent and Reagent Management: Larger scale reactions require significant volumes of solvents and reagents. Careful planning for storage, handling, and waste disposal is essential.
Safety: A thorough risk assessment is critical before attempting any large-scale reaction. This includes considering the flammability and toxicity of all reagents and solvents, as well as potential hazards associated with the reaction itself, such as exothermic events.
Equipment Limitations: Standard laboratory glassware may not be suitable for larger reaction volumes. The availability of appropriately sized reaction vessels, heating and cooling systems, and purification equipment will dictate the maximum achievable scale.
For academic research, a practical approach to scaling up the synthesis of this compound derivatives would involve optimizing each synthetic step on a moderate scale (e.g., 1-5 grams) to identify and address potential issues before attempting a larger-scale preparation. The development of robust and scalable purification techniques is also of paramount importance for obtaining the quantities of material necessary for thorough pharmacological evaluation.
Chemical Transformations and Reactivity of the 9 Azabicyclo 6.2.0 Decane System
Ring Expansion and Rearrangement Reactions
The inherent ring strain in the 9-azabicyclo[6.2.0]decane system makes it a candidate for various rearrangement and ring expansion reactions, which can lead to the formation of novel and complex molecular architectures.
Cyclooctane (B165968) derivatives are known to be susceptible to transannular reactions, where a bond is formed between two non-adjacent atoms within the ring. This reactivity is driven by the release of ring strain and the spatial proximity of reacting centers in certain conformations. mdpi.com In the context of the this compound system, the eight-membered ring provides the necessary flexibility for such interactions to occur.
While specific transannular cyclizations of the parent this compound have not been extensively documented, studies on related cyclooctane systems provide insights into potential pathways. For instance, the transannular cyclization of cyclooctanone derivatives has been shown to be an effective method for constructing bicyclo[3.3.0]octane ring systems. nih.gov Similarly, cyclooctane-1,5-diones can undergo transannular ring closure upon reduction to form bisnoradamantane structures. acs.org
In the this compound framework, the presence of the nitrogen atom and the carbonyl group of the β-lactam can influence transannular reactions. The nitrogen lone pair can act as an internal nucleophile, potentially attacking an electrophilic center across the eight-membered ring. The feasibility of such a reaction would be highly dependent on the conformation of the cyclooctane ring and the presence of activating functional groups.
Table 1: Examples of Transannular Reactions in Related Cyclooctane Systems
| Starting Material | Reaction Conditions | Product | Reference |
| Cyclooctanone derivative | SmI2-mediated ketone-olefin coupling | Bicyclo[3.3.0]octane system | nih.gov |
| Cyclooctane-1,5-dione | Reduction | Bisnoradamantan-1-ol | acs.org |
| cis-oriented bis(oxiranes) with cyclooctane core | Treatment with sodium azide | Diazidodiols | mdpi.com |
| trans-oriented bis(oxiranes) with cyclooctane core | Treatment with sodium azide | Oxabicyclo[3.3.1]nonane core | mdpi.com |
For instance, the solvolysis of bridgehead carbinyl tosylates in bicyclo[3.2.1]octyl systems leads to ring expansion, forming bicyclo[3.3.1] and bicyclo[3.2.2]nonyl derivatives. gla.ac.uk These reactions are proposed to proceed through bridged carbonium ion intermediates. gla.ac.uk Given the strained nature of the four-membered ring in this compound, the formation of a carbocation adjacent to the β-lactam ring could trigger skeletal rearrangements.
A plausible scenario would involve the generation of a carbocation at a suitable position on the eight-membered ring, which could then induce a Wagner-Meerwein type rearrangement, potentially leading to an expansion of the four-membered ring or a contraction of the eight-membered ring. The outcome of such a rearrangement would be highly dependent on the stability of the intermediate carbocations and the stereoelectronic factors at play.
Regioselective and Chemoselective Modifications
The presence of multiple functional groups and reactive sites in the this compound core necessitates careful control over reaction conditions to achieve selective modifications.
Oxidation reactions can introduce new functional groups and chiral centers into the this compound framework. The double bond in unsaturated derivatives, such as 9-azabicyclo[6.2.0]dec-4-en-10-one, is a prime site for oxidation. Epoxidation of this double bond using reagents like peroxy acids would yield an epoxide, which can then be a handle for further functionalization.
In a related bicyclo[6.2.0]decene system, the double bond is susceptible to epoxidation and dihydroxylation. The oxidation of the double bond in N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate, a derivative obtained from a bicyclo[6.2.0]decane precursor, has been utilized to introduce dihydroxy groups.
The functional groups present on the this compound core can be interconverted to access a wider range of derivatives. The carbonyl group of the β-lactam is a key site for such transformations. For example, reduction of the lactam carbonyl would yield the corresponding azabicyclic amine.
In the case of 9-azabicyclo[6.2.0]dec-4-en-10-one, the nitrogen of the β-lactam can be functionalized. For instance, it can undergo N-hydroxymethylation with paraformaldehyde. This introduces a primary alcohol that can be further modified, for example, through lipase-catalyzed asymmetric acylation.
Ring Cleavage Reactions of Bicyclic β-Lactams
The β-lactam ring in the this compound system is susceptible to nucleophilic attack, leading to ring cleavage. This reactivity is a hallmark of β-lactams and is the basis for the biological activity of penicillin and related antibiotics.
The ring opening of 9-azabicyclo[6.2.0]dec-4-en-10-one has been studied and provides a good model for the reactivity of the saturated parent compound. Treatment of the racemic β-lactam with HCl in ethanol leads to the opening of the four-membered ring to yield the corresponding cis-amino ester. Similarly, treatment with concentrated aqueous HCl results in the formation of the cis-amino acid. These reactions demonstrate the susceptibility of the amide bond in the strained four-membered ring to hydrolysis under acidic conditions.
Furthermore, enzymatic ring cleavage of bicyclic β-lactams is also possible. Lipase-catalyzed enantioselective ring cleavage of unactivated and activated β-lactams has been reported, offering a route to chiral amino acids.
Nucleophilic and Electrophilic Reactivity Profiles of the Nitrogen Atom
The nitrogen atom within the this compound framework is a key determinant of its chemical behavior, possessing a lone pair of electrons that imparts nucleophilic character. This inherent nucleophilicity allows the nitrogen to participate in a variety of chemical transformations. While the electrophilic reactivity of the nitrogen in this specific bicyclic system is less commonly documented, it can be inferred from the general reactivity patterns of secondary amines, which can be rendered electrophilic under certain conditions.
The nucleophilicity of the nitrogen atom is readily observed in its reactions with various electrophiles. A notable example is the N-hydroxymethylation of 9-azabicyclo[6.2.0]dec-4-en-10-one. In this reaction, the nitrogen atom attacks the electrophilic carbon of an aldehyde, such as paraformaldehyde, to form an N-hydroxymethyl derivative. mdpi.com This transformation underscores the ability of the nitrogen's lone pair to initiate bond formation with electron-deficient centers.
Further demonstrating its nucleophilic character, the nitrogen atom can undergo acylation reactions. Although direct N-acylation of the parent this compound is a fundamental reaction for secondary amines, specific examples in the literature often involve derivatives. For instance, the enzymatic acylation of the hydroxyl group in N-hydroxymethyl-9-azabicyclo[6.2.0]dec-4-en-10-one is a key step in the synthesis of valuable intermediates. sci-hub.se While this reaction targets the hydroxyl group, its presence is a direct result of the initial nucleophilic attack of the nitrogen on formaldehyde.
The electrophilic reactivity of the nitrogen atom in the this compound system is less prevalent. In principle, secondary amines can be converted into electrophilic species. One common pathway involves the formation of an iminium ion. Imines are formed from the reaction of a primary amine with an aldehyde or ketone. masterorganicchemistry.com When a secondary amine is used, an iminium salt is formed. masterorganicchemistry.com These iminium ions are more electrophilic than the corresponding aldehydes or ketones. acs.org While specific examples of iminium ion formation directly from this compound are not extensively reported in the surveyed literature, this reactivity pattern is a cornerstone of amine chemistry. The formation of a bridged iminium ion has been reported in the related 1-azabicyclo[3.3.1]nonane system. nih.gov
Interactive Data Table: Nucleophilic Reactions of the Nitrogen Atom in this compound Derivatives
| Reactant | Reagent(s) | Product | Reaction Type |
| 9-Azabicyclo[6.2.0]dec-6-en-10-one | Paraformaldehyde, K₂CO₃, H₂O | N-Hydroxymethyl-9-azabicyclo[6.2.0]dec-6-en-10-one | N-Hydroxymethylation |
Mechanistic Investigations and Reaction Pathway Elucidation
Computational Studies on Reaction Mechanisms
Computational chemistry has emerged as a powerful tool for dissecting the complex mechanisms associated with the formation of the 9-Azabicyclo[6.2.0]decane framework. Through the application of quantum chemical methods, researchers have been able to model reaction pathways and gain a deeper understanding of the factors influencing reactivity and selectivity.
Density Functional Theory (DFT) Analysis of Transition States
Density Functional Theory (DFT) calculations have been pivotal in characterizing the transition state structures involved in the intramolecular cyclization reactions that lead to the this compound core. For instance, in the analogous intramolecular Kinugasa reaction to form 9-azabicyclo[6.2.0]decan-10-one, a related β-lactam, DFT studies have been used to analyze the transition states of the key cycloaddition step. These analyses help in understanding the stereochemical outcomes of such reactions.
While direct DFT studies on the formation of the parent this compound are not extensively documented in publicly available literature, the principles derived from related systems, such as the synthesis of other bicyclo[6.2.0]decane derivatives, are highly relevant. For example, transition-metal-catalyzed [2+2] cycloadditions are a common strategy for constructing this ring system, and DFT calculations can elucidate the role of the metal catalyst in lowering the activation barrier and controlling the stereoselectivity of the reaction.
Quantum Chemical Calculations of Energetic Profiles
Quantum chemical calculations provide a quantitative picture of the energy changes that occur throughout a reaction. By mapping the potential energy surface, researchers can determine the relative energies of reactants, intermediates, transition states, and products. This information is crucial for predicting the feasibility of a proposed reaction pathway.
For the formation of the this compound skeleton, energetic profiles can be calculated for various synthetic approaches, such as thermal and photochemical [2+2] cycloadditions. These calculations can reveal whether a reaction is kinetically or thermodynamically controlled and can help in selecting the optimal reaction conditions. For example, comparing the activation energies of concerted versus stepwise pathways in a cycloaddition reaction can provide insight into the operative mechanism.
Exploration of Competing Reaction Pathways
In many chemical transformations, multiple reaction pathways can compete with one another, leading to a mixture of products. Computational studies are invaluable for exploring these competing pathways and understanding the factors that favor the desired product. For the synthesis of this compound, potential side reactions could include intermolecular reactions or the formation of alternative ring systems. DFT calculations can be used to determine the activation barriers for each of these competing pathways, allowing for the prediction of product distributions under different reaction conditions. In related Rh(I)-catalyzed cycloadditions, computational studies have successfully explained the competition between the desired cycloaddition and a competing allene dimerization that can poison the catalyst acs.org.
Experimental Mechanistic Probes
While computational studies provide a theoretical framework for understanding reaction mechanisms, experimental validation is essential. Various experimental techniques can be employed to probe the mechanisms of reactions leading to this compound. These methods can provide evidence for the existence of proposed intermediates and can help to distinguish between different possible pathways.
Currently, specific experimental mechanistic probe studies, such as isotopic labeling or the trapping of intermediates, for the direct synthesis of this compound are not widely reported in the available scientific literature. However, the synthesis of the related compound 9-azabicyclo[6.2.0]decan-10-one can be achieved through the cycloaddition of chlorosulfonyl isocyanate (CSI) with cis,cis-1,3-cyclooctadiene, demonstrating a practical approach to the core structure .
Kinetics and Thermodynamics of Azabicyclo[6.2.0]decane Transformations
The study of kinetics and thermodynamics provides quantitative data on the rates and equilibria of chemical reactions. This information is crucial for optimizing reaction conditions and for gaining a deeper understanding of the reaction mechanism.
As with experimental probes, detailed kinetic and thermodynamic studies specifically focused on the transformations of this compound are not readily found in the current body of scientific literature. General principles of cycloaddition reactions suggest that the formation of the strained four-membered ring in the bicyclo[6.2.0]decane system is often a key kinetic and thermodynamic feature. Kinetic studies on related reactions can provide insights into the rate-determining steps and the influence of factors such as temperature, concentration, and catalyst loading .
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of 9-Azabicyclo[6.2.0]decane derivatives. Standard one-dimensional ¹H and ¹³C NMR spectra provide initial, crucial information regarding the chemical environment of each proton and carbon atom, respectively. For instance, in the analogue (±)-9-azabicyclo[6.2.0]dec-4-en-10-one, the ¹H NMR spectrum reveals distinct signals for the olefinic protons, the bridgehead protons, and the protons of the eight-membered ring, offering preliminary insights into the molecular framework sci-hub.se.
A representative ¹H NMR dataset for a derivative, (1S,2R)-2-(ethoxycarbonylamino)cyclooct-4-enecarboxylic acid hydrochloride, obtained from the ring-opening of 9-azabicyclo[6.2.0]dec-4-en-10-one, showcases the complexity of the signals within the eight-membered ring sci-hub.se.
| Proton | Multiplicity | Chemical Shift (δ, ppm) |
| H-1 | m | 3.06–3.09 |
| H-2 | m | 3.80–3.89 |
| 4xCH₂ | m | 1.80–2.52 |
| CH=CH | m | 5.69–5.79 |
| Source: Data adapted from Forró and Fülöp, 2001. sci-hub.se |
However, due to the conformational flexibility of the eight-membered ring and the potential for significant signal overlap, one-dimensional spectra are often insufficient for complete stereochemical assignment. The determination of coupling constants and the analysis of chemical shifts are foundational steps, but unambiguous characterization necessitates the use of more sophisticated techniques apm.ac.cn.
To resolve ambiguities in spectral assignments and to probe the three-dimensional structure, a suite of two-dimensional (2D) NMR experiments is employed. These techniques provide detailed information about the connectivity and spatial relationships between atoms mdpi.comorgsyn.org.
Correlation Spectroscopy (COSY): This experiment identifies scalar-coupled protons, establishing ¹H-¹H spin systems throughout the molecule. It is fundamental for tracing the proton connectivity within both the cyclobutane (B1203170) and cyclooctane (B165968) rings of the bicyclic system orgsyn.org.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with its directly attached carbon atom. This is essential for the unambiguous assignment of ¹³C signals based on the more resolved ¹H spectrum mdpi.comorgsyn.org.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range correlations (typically over two to three bonds) between protons and carbons. This information is critical for piecing together the entire molecular skeleton, connecting different spin systems, and confirming the placement of functional groups and quaternary carbons mdpi.comorgsyn.org.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is paramount for determining stereochemistry and conformation. It detects correlations between protons that are close in space, regardless of their bonding connectivity nih.gov. For the this compound framework, NOESY correlations can:
Distinguish between cis and trans isomers by identifying through-space proximity of substituents across the ring fusion.
Elucidate the preferred conformation (e.g., chair, boat, or twist-boat) of the flexible eight-membered ring by revealing the spatial relationships between axial and equatorial-like protons nih.govsemanticscholar.org.
These advanced methods, often used in combination, provide a comprehensive picture of the molecule's structure and preferred conformation in solution apm.ac.cnmdpi.com.
| NMR Technique | Information Provided | Application for this compound |
| COSY | ¹H-¹H scalar coupling correlations | Tracing proton connectivity within each ring |
| HSQC | Direct ¹H-¹³C one-bond correlations | Assigning carbon signals based on proton assignments |
| HMBC | ¹H-¹³C long-range (2-3 bond) correlations | Confirming the connectivity of the bicyclic framework |
| NOESY | ¹H-¹H through-space correlations | Determining relative stereochemistry and ring conformation |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
X-ray crystallography is the definitive method for the unambiguous determination of a molecule's three-dimensional structure in the solid state . By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique provides precise data on bond lengths, bond angles, and torsional angles .
For chiral molecules like derivatives of this compound, X-ray crystallography is particularly crucial as it can determine the absolute stereochemistry, definitively assigning the (R) or (S) configuration at all stereocenters without ambiguity d-nb.info. The structure of closely related bicyclo[6.2.0]decane derivatives has been successfully confirmed by X-ray diffraction, demonstrating the utility of this method for this class of compounds . In the context of the resolved enantiomers of 9-azabicyclo[6.2.0]dec-4-en-10-one, while enzymatic resolution allowed for the assignment of the (1R,8S) and (1S,8R) configurations, X-ray crystallography of a suitable crystalline derivative would serve as the ultimate confirmation of these assignments sci-hub.se. The analysis would also reveal the exact solid-state conformation of the eight-membered ring and the precise geometry at the ring fusion .
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry is a fundamental analytical technique used to confirm the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the molecular formula.
Chiroptical Methods for Enantiomeric Purity Assessment
For chiral derivatives of this compound, chiroptical methods are vital for assigning the absolute configuration in solution and for quantifying the enantiomeric purity of a sample sci-hub.se.
Optical Rotation: Enantiomers rotate plane-polarized light in equal but opposite directions. The measurement of the specific rotation ([α]D) is a characteristic physical property used to identify a specific enantiomer. For example, after enzymatic resolution of (±)-N-hydroxymethyl-9-azabicyclo[6.2.0]dec-4-en-10-one, the resulting enantiomerically enriched ester and alcohol display distinct specific rotation values, confirming their identity as separate enantiomers sci-hub.se.
| Compound | Configuration | Specific Rotation [α]D | Solvent |
| Ester 3a | (1R,8S) | -29.5° | MeOH |
| Alcohol 3b | (1S,8R) | +24.7° | MeOH |
| Lactam 2a | (1R,8S) | +19.8° | MeOH |
| Source: Data from Forró and Fülöp, 2001. sci-hub.se |
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's absolute configuration and conformation, making it a powerful tool for stereochemical assignment in solution .
Chiral Chromatography: The most common method for determining the enantiomeric excess (e.e.) of a chiral sample is through chromatography on a chiral stationary phase. For derivatives of 9-azabicyclo[6.2.0]dec-4-en-10-one, gas chromatography using a chiral column (e.g., Chrompack CP-Chirasil-DEX CB) has been successfully used to separate the enantiomers and quantify the e.e. of the resolved products, which was found to be greater than 92% sci-hub.se.
Applications in Advanced Organic Synthesis and Medicinal Chemistry Research
Role as Building Blocks for Complex Molecular Architectures
The 9-Azabicyclo[6.2.0]decane framework serves as a foundational building block for synthesizing intricate molecular structures. nih.gov Chiral bicyclic lactams derived from this scaffold are particularly effective precursors for generating both natural and unnatural carbocyclic products with a high degree of enantiomeric purity. The inherent ring strain of the β-lactam fused to an eight-membered ring allows for selective ring-opening and rearrangement reactions, enabling access to diverse and complex molecular frameworks.
One key synthetic strategy involves the [2+2] cycloaddition of chlorosulfonyl isocyanate to cyclooctadiene to form 9-azabicyclo[6.2.0]dec-4-en-10-one, a direct precursor to the saturated this compound system. sci-hub.se This method highlights the efficiency of cycloaddition reactions in creating the core bicyclo[6.2.0]decane structure. The resulting scaffold can then be further functionalized. For instance, the synthesis of a functionalized tricyclo[6.2.0.02,6]decane ring system, the core structure of natural products like kelsoene, demonstrates the utility of related bicyclic systems in constructing elaborate three-dimensional architectures. ias.ac.in
Intermediates in Natural Product Synthesis
The this compound skeleton is a crucial intermediate in the total synthesis of several natural products, most notably neurotoxic alkaloids.
Enantiomeric forms of 9-azabicyclo[6.2.0]dec-4-en-10-one are pivotal key intermediates in the synthesis of anatoxin-a, a potent neurotoxin. sci-hub.seresearchgate.netmdpi.com Anatoxin-a is a secondary, bicyclic amine alkaloid that acts as a potent agonist at nicotinic acetylcholine (B1216132) receptors. researchgate.netwikipedia.org An efficient total synthesis of (±)-anatoxin-a has been reported starting from the β-lactam (±)-9-azabicyclo[6.2.0]dec-4-en-10-one. sci-hub.se Furthermore, (1S,8R,Z)-9-azabicyclo[6.2.0]dec-4-en-10-one has been utilized in the synthesis of the natural enantiomers of dihydroanatoxin-a and dihydrohomoanatoxin-a. csic.es The synthesis of these complex molecules often employs a strategy involving β-lactam ring opening followed by a transannular cyclization to construct the bridged 9-azabicyclo[4.2.1]nonane skeleton characteristic of the anatoxin family. csic.es
Synthetic Utility in β-Lactam Chemistry
The β-lactam moiety, a four-membered cyclic amide, is a cornerstone of many antibiotic drugs. d-nb.info The this compound system, as a fused bicyclic β-lactam, offers unique reactivity and stereochemical control, making it a valuable tool in β-lactam chemistry.
β-Lactams are a major class of antibiotics that includes penicillins and cephalosporins. dokumen.pubdokumen.pub The development of new β-lactam antibiotics is a continuous effort to combat bacterial resistance. The this compound scaffold provides a non-traditional framework for the design of novel antibiotic structures. The chemical reactivity of the strained β-lactam ring can be harnessed to introduce diverse substituents and modify the bicyclic core, leading to new potential therapeutic agents. nih.gov The synthesis of 9-azabicyclo[6.2.0]dec-4-en-10-one is achieved through the addition of chlorosulfonyl isocyanate (CSI) to cyclooctadiene. sci-hub.semdpi.com The resulting β-lactam can undergo various transformations.
| Reactant | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Cyclooctadiene | Chlorosulfonyl Isocyanate (CSI), then Na2SO3/K2CO3 | 9-Azabicyclo[6.2.0]dec-4-en-10-one | sci-hub.semdpi.com |
| (±)-9-Azabicyclo[6.2.0]dec-4-en-10-one | Paraformaldehyde, K2CO3, H2O, Sonication | (±)-N-hydroxymethyl-9-azabicyclo[6.2.0]dec-4-en-10-one | sci-hub.se |
| (±)-N-hydroxymethyl-9-azabicyclo[6.2.0]dec-4-en-10-one | Lipase (B570770) PS, Vinyl butyrate (B1204436), -15°C | Enantiomerically enriched ester and alcohol | sci-hub.seresearchgate.net |
| (±)-9-Azabicyclo[6.2.0]dec-4-en-10-one | CAL-B (Lipase B from Candida antarctica), H2O, 60°C | Ring-opened β-amino acid | mdpi.com |
Development of Novel Heterocyclic Frameworks
The strategic manipulation of the this compound ring system facilitates the creation of novel heterocyclic structures. The ring-opening of the β-lactam moiety provides access to functionalized eight-membered cyclic β-amino acids. sci-hub.semdpi.com These amino acids can then be used as precursors for other complex heterocyclic systems. For example, nucleophilic opening of the N-tert-butoxycarbonyl (N-Boc) protected 9-azabicyclo[6.2.0]dec-4-en-10-one with an organomagnesium reagent leads to a functionalized cyclooctene (B146475) derivative, demonstrating a pathway to larger, more complex structures. csic.es These transformations underscore the utility of the this compound core in expanding the diversity of available heterocyclic scaffolds for drug discovery and materials science.
Exploration in Structure-Activity Relationships (SAR) for Receptor Binding
While specific SAR studies on this compound itself are not extensively detailed in the reviewed literature, research on structurally related azabicyclic systems highlights the importance of this class of compounds in medicinal chemistry. For instance, studies on N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogues have been conducted to determine their binding affinities for sigma (σ1 and σ2) receptors. researchgate.net This research identified compounds with high affinity and selectivity for σ2 versus σ1 receptors. researchgate.net Such SAR studies, which systematically alter the chemical structure to observe effects on biological activity, are crucial for optimizing lead compounds into potent and selective drug candidates. The rigid, defined conformation of bicyclic frameworks like this compound makes them excellent scaffolds for such studies, as they can precisely orient functional groups for optimal interaction with biological targets like receptors and enzymes.
Emerging Research Directions and Future Perspectives
Catalyst Development for Efficient Syntheses of 9-Azabicyclo[6.2.0]decane
The efficient construction of the this compound core is a key focus of ongoing research. While traditional methods often rely on stoichiometric reagents, modern catalyst development is paving the way for more efficient, selective, and sustainable synthetic routes.
Transition Metal Catalysis: A primary strategy for forming the bicyclo[6.2.0]decane skeleton involves [2+2] cycloaddition reactions. Research has demonstrated the efficacy of transition metal catalysts, such as those based on gold or copper, in promoting these transformations. For instance, gold-catalyzed reactions of an alkyne with (Z)-cyclooctene can yield bicyclo[6.2.0]dec-9-ene derivatives. Similarly, copper(I)-catalyzed intramolecular [2+2] photocycloadditions are effective for creating the fused cyclobutane (B1203170) ring system. Future research is directed towards developing catalysts that can directly facilitate the cycloaddition of ketenes or isocyanates to cyclooctene (B146475) derivatives with high stereocontrol to form the this compound core. Ruthenium complexes have also been investigated for the hydrogenation of related azabicyclo ketones, suggesting their potential application in modifying the this compound scaffold. google.compatsnap.comsmolecule.com
Biocatalysis: Enzymes offer a green and highly selective alternative to traditional chemical catalysts. For analogues like 9-azabicyclo[6.2.0]dec-4-en-10-one, enzymatic resolution using lipases has proven highly effective for separating enantiomers. sci-hub.semdpi.com Specifically, lipase (B570770) PS-catalyzed asymmetric acylation of an N-hydroxymethylated precursor achieves high enantioselectivity. sci-hub.se This highlights the potential for biocatalytic methods, not only for chiral resolution but also for the asymmetric synthesis of the core structure itself, a key area for future exploration.
| Catalyst Type | Catalyst Example | Reaction Type | Potential Advantage |
|---|---|---|---|
| Transition Metal | Gold (Au), Copper (Cu), Ruthenium (Ru) | Cycloaddition, Hydrogenation | High efficiency and control over reactivity |
| Biocatalyst | Lipase PS, Lipase AK, CAL-B | Kinetic Resolution, Asymmetric Acylation/Hydrolysis | High enantioselectivity, mild reaction conditions, sustainability |
Novel Functionalization Strategies
Beyond the synthesis of the basic scaffold, significant research is focused on developing novel methods to functionalize the this compound ring system, thereby accessing a wider range of derivatives with diverse properties.
The inherent functionality of the β-lactam in precursors like 9-azabicyclo[6.2.0]decan-10-one provides a key starting point. The strained four-membered ring can undergo nucleophilic ring-opening reactions. For example, cleavage of the β-lactam ring in cis-9-Azabicyclo[6.2.0]dec-6-en-10-one with methanolic hydrogen chloride yields the corresponding amino ester. This strategy allows for the introduction of both amino and ester functionalities into the cyclooctane (B165968) backbone.
Future strategies will likely focus on the late-stage functionalization of the carbocyclic ring. This could involve C-H activation methodologies to introduce substituents at various positions on the eight-membered ring, a technique that is gaining prominence in modern organic synthesis for its atom economy. Furthermore, for unsaturated derivatives, catalytic methods for functionalizing the double bond, such as hydroarylation or aminoboration, could provide rapid access to a library of complex derivatives.
Integration with Flow Chemistry and Automated Synthesis
The modernization of synthetic chemistry is increasingly reliant on the integration of continuous flow and automated synthesis platforms. These technologies offer substantial benefits over traditional batch processing, including improved safety, precise control over reaction parameters, and the potential for high-throughput screening and library generation.
For the synthesis of this compound and its derivatives, flow chemistry can be particularly advantageous. researchgate.net Reactions that are highly exothermic or that involve unstable intermediates can be managed more effectively in the small, well-mixed reaction volumes of a flow reactor. This could be relevant for cycloaddition reactions or subsequent high-energy functionalization steps.
Automated synthesis platforms can execute multi-step synthetic sequences, including reaction, work-up, and purification, without manual intervention. Such systems could be programmed to generate a diverse library of this compound derivatives by systematically varying the starting materials and reagents, accelerating the discovery of compounds with desirable properties.
Advanced Materials Science Applications
The unique structural and chemical properties of the bicyclo[6.2.0]decane framework suggest its potential use in advanced materials. While research in this area is still emerging, related structures have shown promise.
One significant application is in the development of mechanophores, molecules that respond to mechanical force with a specific chemical reaction. The sodium salt of a bicyclo[6.2.0]decane derivative has been used as a mechanophore to create toughened hydrogels. The strained cyclobutane ring can be designed to rupture under mechanical stress, initiating a chemical transformation that dissipates energy and prevents material failure. The incorporation of the nitrogen atom in the this compound scaffold could modulate these mechanochemical properties.
Furthermore, the β-lactam ring present in 9-azabicyclo[6.2.0]decan-10-one is a monomer for ring-opening polymerization to produce poly(β-amides), also known as nylon 3. dokumen.pub These polymers are of interest for their potential biocompatibility and unique properties, suggesting a direct pathway from the azabicyclic core to advanced polymer materials.
Bio-inspired Synthesis and Biosynthetic Pathway Analogues
The this compound skeleton is a valuable precursor in the synthesis of natural products and their analogues. A prominent example is its role as a key intermediate in the synthesis of anatoxin-a, a potent neurotoxin produced by cyanobacteria. sci-hub.se Anatoxin-a and its derivatives feature a related 9-azabicyclo[4.2.1]nonane core, which can be accessed through rearrangement or reconstruction of the this compound system. researchgate.netcsic.esmdpi.com
The synthesis of enantiomerically pure versions of 9-azabicyclo[6.2.0]dec-4-en-10-one is a critical step towards the total synthesis of natural anatoxin-a. sci-hub.se Research in this area is bio-inspired, aiming to mimic the structural complexity of natural molecules to create compounds with potent biological activity. Future work may explore how the this compound scaffold can be used to generate analogues of other alkaloids or biologically active natural products, potentially leading to new therapeutic agents. The biosynthesis of anatoxin-a involves acetate and glutamate, and while this is different from the common chemical syntheses of the azabicyclo[6.2.0]decane core, the use of enzymatic and biocatalytic methods in the lab represents a convergence of synthetic strategy with biological principles. wikipedia.org
Q & A
Q. What are the standard synthetic routes for 9-Azabicyclo[6.2.0]decane, and how can researchers optimize yield and purity?
Methodological Answer:
- Begin with a literature review to identify established methods, such as ring-closing metathesis or intramolecular cyclization reactions. Prioritize routes with documented stereochemical control .
- Optimize reaction parameters (e.g., temperature, catalyst loading) using design-of-experiments (DoE) approaches. Validate purity via HPLC or GC-MS, and confirm structural integrity using H/C NMR and X-ray crystallography .
- Address side reactions by monitoring intermediates with in-situ FTIR or LC-MS .
Q. How should researchers interpret spectroscopic data (NMR, IR) for this compound to confirm its structure?
Methodological Answer:
- Compare experimental H NMR chemical shifts and coupling constants with computational predictions (e.g., DFT calculations) to verify bicyclic geometry and substituent positions .
- Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals and assign stereochemistry .
- Cross-reference IR absorption bands (e.g., C-N stretches at ~1,250 cm) with databases or synthesized analogs .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported reactivity data for this compound derivatives?
Methodological Answer:
- Conduct systematic reproducibility studies under controlled conditions (e.g., inert atmosphere, standardized reagents) to isolate variables causing discrepancies .
- Perform kinetic analysis (e.g., Eyring plots) to compare activation parameters across studies. Use computational tools (MD simulations, QM/MM) to model reaction pathways and identify steric/electronic influences .
- Publish detailed protocols with raw data and error margins to facilitate meta-analyses .
Q. How can researchers design experiments to probe the biological activity of this compound while addressing its solubility limitations?
Methodological Answer:
- Employ structure-activity relationship (SAR) studies by synthesizing analogs with hydrophilic substituents (e.g., hydroxyl, carboxyl groups) .
- Use solubility-enhancing techniques: co-solvents (DMSO-water mixtures), nanoformulations, or prodrug strategies .
- Validate bioactivity via in vitro assays (e.g., enzyme inhibition, cell viability) with positive/negative controls. Apply statistical rigor (e.g., ANOVA, p-value adjustments) to mitigate false positives .
Q. What computational approaches are most effective for predicting the physicochemical properties of this compound?
Methodological Answer:
- Combine molecular dynamics (MD) and density functional theory (DFT) to predict logP, pKa, and conformational stability .
- Validate predictions against experimental data (e.g., chromatographic retention times for logP) .
- Use QSAR models trained on bicyclic amine datasets to estimate ADMET properties .
Methodological Frameworks
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on this compound?
Methodological Answer:
- Feasibility : Select synthetic routes with accessible reagents and scalable protocols. Pilot studies should assess time/resource constraints .
- Novelty : Target underexplored applications (e.g., asymmetric catalysis, neuropharmacology) by cross-referencing patent and academic databases .
- Ethics : Ensure compliance with safety regulations (e.g., fume hood use, waste disposal) and institutional review boards for biological studies .
Q. What statistical methods are critical for analyzing contradictory data in this compound studies?
Methodological Answer:
- Apply multivariate regression to identify confounding variables (e.g., solvent polarity, temperature gradients) .
- Use Bayesian meta-analysis to quantify uncertainty across studies and prioritize replication efforts .
- Report effect sizes with confidence intervals instead of relying solely on p-values .
Data Presentation & Reproducibility
Q. How should researchers document synthetic procedures to ensure reproducibility?
Methodological Answer:
- Provide step-by-step protocols with exact quantities, equipment specifications (e.g., Schlenk line for air-sensitive steps), and troubleshooting notes .
- Include raw spectral data (NMR, MS) in supplementary materials, annotated with peak assignments .
- Use version-control software (e.g., GitLab) for electronic lab notebooks to track procedural revisions .
Q. What are best practices for integrating primary and secondary data in a review of this compound chemistry?
Methodological Answer:
- Differentiate between primary data (original synthetic yields, spectral data) and secondary data (theoretical predictions, review articles) to assess reliability .
- Use citation management tools (e.g., Zotero) to organize sources and avoid plagiarism. Highlight gaps in literature using PRISMA frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
